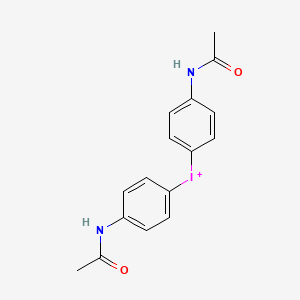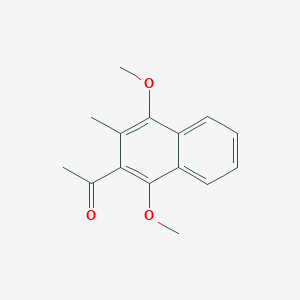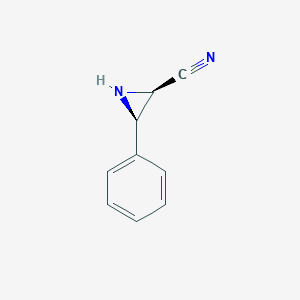
(2R,3S)-3-phenylaziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-phenylaziridine-2-carbonitrile is an organic compound characterized by a three-membered aziridine ring with a phenyl group and a nitrile group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted amine with a nitrile-containing compound under basic conditions. The reaction often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-phenylaziridine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-phenylaziridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-phenylaziridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.
(2S,3R)-3-phenylaziridine-2-carbonitrile: Another stereoisomer with distinct properties.
(2S,3S)-3-phenylaziridine-2-carbonitrile: A stereoisomer with a different configuration.
Uniqueness
(2R,3R)-3-phenylaziridine-2-carbonitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C9H8N2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(2R,3S)-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H/t8-,9-/m0/s1 |
InChI-Schlüssel |
PBNPTRKEHUFRPP-IUCAKERBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



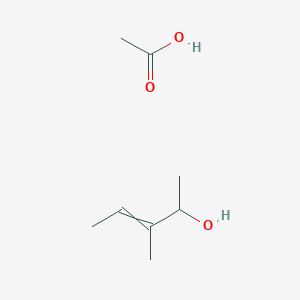
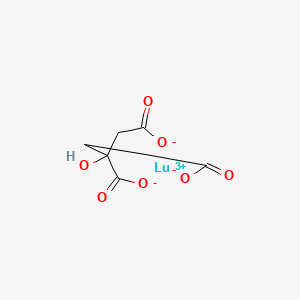

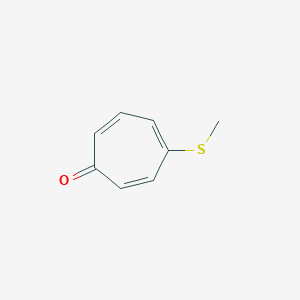

![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)



